Acridine hydrochloride

Catalog No.
S517117
CAS No.
17784-47-3
M.F
C13H10ClN
M. Wt
215.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acridine hydrochloride

CAS Number

17784-47-3

Product Name

Acridine hydrochloride

IUPAC Name

acridine;hydrochloride

Molecular Formula

C13H10ClN

Molecular Weight

215.68 g/mol

InChI

InChI=1S/C13H9N.ClH/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)14-12;/h1-9H;1H

InChI Key

XUESTGHCVFYOLL-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=N2.Cl

solubility

Soluble in DMSO

Synonyms

Acridine, monohydrochloride; Acridinium chloride

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=[NH+]2.[Cl-]

The exact mass of the compound Acridine hydrochloride is 215.0502 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Acridine hydrochloride is the protonated salt form of the unsubstituted tricyclic nitrogen heterocycle acridine. Commercially procured as a light yellow to brown crystalline powder, it is fundamentally valued for its planar, highly conjugated pi-system and enhanced aqueous solubility. In industrial and laboratory settings, it serves as a foundational DNA intercalating agent, a standard for photophysical studies, a potent corrosion inhibitor in acidic media, and a versatile precursor for synthesizing complex 9-substituted antineoplastic drugs. By providing the minimal acridine pharmacophore in a highly processable salt form, it eliminates the solubility bottlenecks associated with the free base, making it a critical raw material for aqueous-phase biological assays and industrial formulations .

Substituting acridine hydrochloride with the acridine free base (CAS 260-94-6) introduces severe processability limitations, as the free base exhibits extremely poor aqueous solubility (~57 mg/L at 24 °C). This necessitates the use of organic co-solvents like DMSO or ethanol, which can induce cytotoxicity in live-cell assays, alter photophysical baselines, or destabilize industrial aqueous emulsions. Conversely, substituting with common functionalized acridine dyes (such as Acridine Orange or Proflavine) is unviable for precursor applications. These dyes contain bulky dimethylamino or amino substituents that block key reactive sites and alter the inherent electronic properties of the core, preventing their use as clean starting materials for the synthesis of novel 9-anilinoacridines or targeted topoisomerase II inhibitors[1].

Aqueous Solubility and Solvent-Free Assay Compatibility

Acridine free base is practically insoluble in water, with a maximum solubility of approximately 57.35 mg/L (~0.32 mM) at room temperature, requiring organic solvents for dissolution. In contrast, acridine hydrochloride readily dissolves in water to form high-concentration stock solutions (>50 mM) due to its ionic nature. This multi-log-order increase in aqueous solubility allows for direct dosing in biological media and industrial acid baths without the introduction of co-solvents.

Evidence DimensionAqueous solubility at 24-25 °C
Target Compound DataHighly soluble (>50 mM)
Comparator Or BaselineAcridine free base: ~0.32 mM (57.35 mg/L)
Quantified Difference>100-fold increase in aqueous solubility
ConditionsRoom temperature aqueous dissolution without co-solvents

Eliminates the need for DMSO or ethanol in biological assays, preventing solvent-induced artifacts and simplifying aqueous industrial formulations.

Structural Suitability for Antineoplastic Precursor Synthesis

When synthesizing 9-substituted acridine therapeutics (such as amsacrine analogs), the starting material must provide an accessible, unhindered core. Functionalized dyes like Acridine Orange possess 3,6-bis(dimethylamino) groups that alter the electron density and sterically hinder core modifications. Acridine hydrochloride provides the minimal, unsubstituted tricyclic framework, enabling high-yield nucleophilic substitutions (e.g., forming 9-chloroacridine intermediates) without competing side reactions from existing amine groups [1].

Evidence DimensionReactive site availability
Target Compound DataUnsubstituted core, fully accessible for 9-position functionalization
Comparator Or BaselineAcridine Orange / Proflavine: Blocked 3,6-positions with altered electron density
Quantified DifferenceEnables direct synthesis of 9-anilinoacridines without deprotection or side-reaction losses
ConditionsOrganic synthesis of topoisomerase II inhibitor analogs

Crucial for medicinal chemists requiring a clean, baseline pharmacophore to build targeted DNA-intercalating drugs.

DNA Intercalation Affinity vs. Bicyclic Analogs

The planar tricyclic structure of the acridinium ion allows for optimal pi-pi stacking between DNA base pairs. Compared to bicyclic analogs like quinoline hydrochloride, acridine hydrochloride exhibits a significantly higher intrinsic association constant (K_assoc) with double-stranded DNA [1]. The extended aromatic surface area maximizes hydrophobic and van der Waals interactions within the intercalation site, making it a highly sensitive standard for competitive binding assays.

Evidence DimensionDNA association constant (K_assoc)
Target Compound DataHigh affinity binding via tricyclic intercalation
Comparator Or BaselineQuinoline hydrochloride: Lower affinity due to smaller bicyclic surface area
Quantified DifferenceSubstantially higher binding affinity and spectroscopic shift upon intercalation
ConditionsSpectroscopic titration with double-stranded DNA in physiological buffer

Provides a reliable, high-affinity baseline standard for calibrating fluorescence assays and evaluating new intercalating agents.

High-Efficiency Cathodic Corrosion Inhibition in Acidic Media

In highly acidic environments (e.g., 0.5 N HCl), the protonated acridinium ion acts as a potent cathodic corrosion inhibitor. Due to its large planar structure and nitrogen heteroatom, it strongly adsorbs onto metal surfaces (such as aluminum-zinc alloys and mild steel). Studies indicate that acridine derivatives can achieve near 100% inhibition efficiency at concentrations as low as 0.5 g/L, significantly outperforming simple aliphatic amines or non-heterocyclic benchmarks [1]. The hydrochloride salt form ensures rapid, complete dissolution in the acid bath.

Evidence DimensionCorrosion inhibition efficiency (IE%)
Target Compound Data>95% efficiency at low concentrations (e.g., 0.5 g/L)
Comparator Or BaselineSimple aliphatic amines: Lower efficiency, requiring higher dosing
Quantified DifferenceSuperior surface coverage and electron retro-donation capabilities
ConditionsMetal alloys in 0.5 N HCl acidic media

Allows industrial buyers to formulate highly effective, low-dose acid pickling and metal cleaning solutions that prevent base metal degradation.

Aqueous DNA Intercalation and Competitive Binding Assays

Due to its high water solubility and strong tricyclic intercalation capabilities, it is the ideal baseline standard for evaluating the DNA-binding affinity of novel drugs without the interference of organic solvents like DMSO .

Synthesis of 9-Anilinoacridine Antineoplastic Agents

Serves as the critical, unsubstituted starting material for medicinal chemists developing topoisomerase II inhibitors, avoiding the steric hindrance and altered electron density of pre-functionalized dyes .

Industrial Acid Pickling Formulations

Utilized as a highly soluble, low-dose cathodic corrosion inhibitor in HCl baths to protect steel and aluminum alloys during descaling and cleaning processes .

Photophysical and Spectroscopic Calibration

Employed as a reliable reference fluorophore in aqueous systems, benefiting from its well-characterized excitation and emission shifts upon nucleic acid binding .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Exact Mass

215.0502

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

17784-47-3

Dates

Last modified: 08-15-2023
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